2-Benzofurancarboxamide, N-ethyl-

Overview

Description

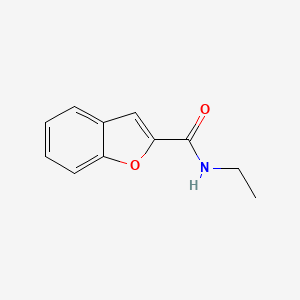

2-Benzofurancarboxamide, N-ethyl- is a benzofuran derivative characterized by a carboxamide group at the 2-position of the benzofuran core, with an ethyl substituent on the amide nitrogen. The benzofuran scaffold is known for its pharmacological relevance, particularly in antimicrobial and central nervous system (CNS) drug development . The N-ethyl substitution likely influences lipophilicity, solubility, and bioactivity compared to other alkyl or aryl substituents.

Biological Activity

2-Benzofurancarboxamide, N-ethyl- (CAS No. 92287-70-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article presents a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

2-Benzofurancarboxamide, N-ethyl- is derived from the benzofuran family, which is characterized by a fused benzene and furan ring structure. This compound exhibits a carboxamide functional group, which is known for its diverse biological properties.

Biological Activity Overview

Research indicates that benzofuran derivatives, including 2-Benzofurancarboxamide, N-ethyl-, can exhibit various biological activities:

- Anticancer Properties : Studies have shown that benzofuran derivatives possess significant anticancer activity. For instance, they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.

- Neuroprotective Effects : Benzofuran compounds have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. They may inhibit acetylcholinesterase (AChE) activity, which is beneficial in enhancing cholinergic transmission .

- Antimicrobial Activity : There is evidence that 2-Benzofurancarboxamide, N-ethyl- exhibits antimicrobial properties against various pathogens. This activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

- Neuroprotective Study : A study focused on the effects of 2-Benzofurancarboxamide derivatives on cognitive function in animal models of Alzheimer's disease. The results indicated that these compounds could significantly improve memory retention and reduce amyloid-beta plaque accumulation in the brain .

- Anticancer Research : In vitro studies demonstrated that 2-Benzofurancarboxamide, N-ethyl-, inhibited the proliferation of several cancer cell lines. The compound was shown to induce apoptosis via caspase activation and modulation of Bcl-2 family proteins.

The biological activities of 2-Benzofurancarboxamide, N-ethyl-, can be attributed to several mechanisms:

- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling which is crucial for cognitive functions .

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity and reduced cell viability in cancer cells.

Table 1: Biological Activities of 2-Benzofurancarboxamide, N-ethyl-

Table 2: IC50 Values for AChE Inhibition

Scientific Research Applications

Pharmaceutical Applications

2-Benzofurancarboxamide, N-ethyl- serves as a lead compound in the development of novel drugs targeting neurological disorders and infections. Benzofuran derivatives, including 2-Benzofurancarboxamide, N-ethyl-, can exhibit various pharmacological effects. Studies suggest it may act as a cholinesterase inhibitor, potentially enhancing acetylcholine levels in synaptic clefts, which could be beneficial in treating cognitive disorders. Certain benzofuran-2-carboxamide derivatives have demonstrated neuroprotective activity and have been investigated for treating Alzheimer’s and Parkinson’s diseases, and clinical depression .

Research Applications

2-Benzofurancarboxamide, N-ethyl- is used in various research applications. Its interactions with biological targets reveal potential mechanisms of action, such as modulating the activity of specific enzymes or receptors. It is also used in the synthesis, characterization, and biological evaluation of novel benzofuran derivatives, indicating its importance in developing new chemical entities with potential therapeutic applications .

Anticancer Activity

Benzofurancarboxamides have demonstrated anticancer activity . They can be used for designing benzofuran diversity with chemical novelty . Some synthesized substances have been selected by the National Cancer Institute (NCI) Developmental Therapeutics Program for in vitro cell line screening to investigate their anticancer activity .

Anti-Inflammatory Applications

Benzofuran derivatives are used as non-steroidal anti-inflammatory drugs for managing multiple disorders . Novel benzofuran derivatives have been synthesized, characterized, and biologically evaluated for their anti-inflammatory activity using in vivo anti-inflammatory assays . Some benzofuran-2-carboxylic acid derivatives have been found to be anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-2-benzofurancarboxamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzofuran precursors followed by carboxamide functionalization. For example, benzofuran-2-carboxylic acid derivatives can be reacted with ethylamine under coupling agents like EDCI/HOBt to form the amide bond . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and monitoring via HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing N-ethyl-2-benzofurancarboxamide?

- Methodological Answer :

- NMR : and NMR in DMSO-d resolve aromatic protons (6.8–7.5 ppm) and the ethylamide group (δ 1.2 ppm for CH, 3.4 ppm for NHCH) .

- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry, with bond angles and torsion angles validated against DFT-optimized structures. For example, the dihedral angle between benzofuran and the amide group is typically 15–25° .

Q. How can researchers access authoritative thermodynamic and spectral data for this compound?

- Methodological Answer : The NIST Chemistry WebBook provides IR, mass spectra, and vapor-pressure data. Cross-validate experimental IR peaks (e.g., C=O stretch at ~1680 cm) with computational simulations (e.g., Gaussian09 using B3LYP/6-311+G(d,p)) .

Advanced Research Questions

Q. What computational modeling approaches are effective for predicting the reactivity of N-ethyl-2-benzofurancarboxamide in novel reactions?

- Methodological Answer : Combine DFT (e.g., M06-2X/cc-pVTZ) for ground-state optimization with molecular dynamics (MD) simulations to study solvent effects. Tools like COMSOL Multiphysics integrated with AI can predict reaction pathways and transition states .

Q. How should researchers resolve contradictions in reported biological activity data for benzofuran derivatives?

- Methodological Answer : Conduct meta-analysis of dose-response curves (e.g., IC values) across studies, accounting for variables like cell-line specificity (e.g., HEK293 vs. HepG2) and assay conditions (e.g., pH, incubation time). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for target selectivity?

- Methodological Answer : Perform systematic SAR studies by synthesizing analogs with substituents at the benzofuran C-3 or amide N-ethyl positions. Use QSAR models (e.g., CoMFA or Random Forest) to correlate logP, polar surface area, and IC values. Validate predictions via in vitro kinase profiling .

Q. How can researchers validate analytical methods for detecting trace impurities in synthesized batches?

- Methodological Answer : Employ LC-MS/MS with a C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in acetonitrile/water). Validate sensitivity (LOD < 0.1 µg/mL) and specificity using spiked samples. Cross-reference with GC-MS for volatile byproducts .

Q. What factorial design principles apply to optimizing reaction yields in large-scale synthesis?

- Methodological Answer : Use a 2 factorial design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Analyze interactions via ANOVA and response surface methodology (RSM) to identify optimal conditions .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein structures (PDB ID: e.g., 3ERT for kinases). Validate with mutagenesis (e.g., alanine scanning) and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can interdisciplinary approaches enhance applications in material science or catalysis?

Comparison with Similar Compounds

The following analysis compares N-ethyl-2-benzofurancarboxamide with structurally related benzofurancarboxamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

*Hypothetical molecular formula and weight based on benzofuran core and substituents.

Key Observations:

Substituent Effects :

- N-Alkyl Groups : The N-ethyl group in the target compound likely increases lipophilicity compared to smaller alkyl groups (e.g., N-methyl) but less than bulkier substituents like N-(4-methylphenyl) . This balance may optimize membrane permeability in drug design.

- Halogenation : Bromine substituents (as in ) enhance molecular weight and may improve binding affinity via halogen bonding but reduce solubility.

- Sulfonyl and Piperazinyl Groups : These moieties (e.g., in and ) introduce polarity and hydrogen-bonding capacity, critical for CNS drug pharmacokinetics .

Thermal Stability : The Vilazodone-related compound has a high melting point (277–279°C) , suggesting crystalline stability, whereas N-alkyl derivatives like N-methoxy-N-methyl () may exhibit lower melting points due to reduced symmetry.

Properties

IUPAC Name |

N-ethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-12-11(13)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXDMDKIJFVDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876322 | |

| Record name | 2-Benzofurancarboxamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92287-70-2 | |

| Record name | N-Ethyl-2-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92287-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.